Methyl 4-(4-aminophenoxy)benzoate
Overview
Description
“Methyl 4-(4-aminophenoxy)benzoate” is a chemical compound with the molecular formula C14H13NO3 . It belongs to the group of benzoate derivatives .
Synthesis Analysis
There are several methods for synthesizing “Methyl 4-(4-aminophenoxy)benzoate”. One of the methods involves the use of palladium on activated charcoal in a hydrogenation reaction .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-aminophenoxy)benzoate” consists of a benzoate group attached to an aminophenoxy group . The molecular weight of this compound is 243.26 .
Physical And Chemical Properties Analysis
“Methyl 4-(4-aminophenoxy)benzoate” has a density of 1.2±0.1 g/cm³, a boiling point of 394.3±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.4±3.0 kJ/mol, a flash point of 185.2±20.0 °C, and an index of refraction of 1.602 .
Scientific Research Applications
Synthesis and Characterization
Methyl 4-(4-aminophenoxy)benzoate has been synthesized and characterized, showing its potential as a precursor in the synthesis of Schiff base derivatives and other complex molecules. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, involved conditions affecting yield, demonstrating the compound's role in synthesizing biologically active natural products (Lou Hong-xiang, 2012).
Applications in Polymer Science
In polymer science, research has been conducted on the development of novel aromatic polyimides, with some studies involving the synthesis and polymerization of compounds related to methyl 4-(4-aminophenoxy)benzoate. These studies contribute to the understanding of materials with potential for high performance and environmental stability applications (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005).
Liquid Crystalline Properties
Research on liquid crystalline mixtures has explored the use of compounds structurally similar to methyl 4-(4-aminophenoxy)benzoate. These studies examine the transition temperature, optical texture, and molecular polarizability, aiding in the development of materials with specific electronic and photonic properties (M. Shahina, K. Fakruddin, C. M. Subhan, S. Rangappa, 2016).
Environmental Applications
In environmental science, the degradation pathways of aromatic compounds, including those related to methyl 4-(4-aminophenoxy)benzoate, have been studied to understand their breakdown in natural and engineered systems. This research is crucial for the bioremediation of pollutants and the development of sustainable waste treatment technologies (A. Rudolphi, A. Tschech, G. Fuchs, 2004).
Safety And Hazards
“Methyl 4-(4-aminophenoxy)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 4-(4-aminophenoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBOFXZTTWKXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619869 | |
Record name | Methyl 4-(4-aminophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-aminophenoxy)benzoate | |
CAS RN |
24477-92-7 | |
Record name | Methyl 4-(4-aminophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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